2-Thiophen-2-Yl-Azepane

説明

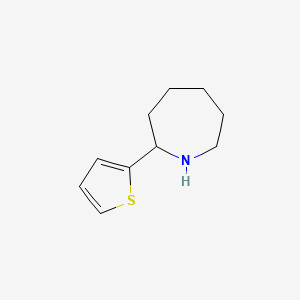

2-Thiophen-2-Yl-Azepane is an organic compound that features a seven-membered azepane ring fused with a thiophene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiophen-2-Yl-Azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with a suitable amine under acidic conditions to form the azepane ring. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

化学反応の分析

Types of Reactions: 2-Thiophen-2-Yl-Azepane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced to form secondary amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products:

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Acylated thiophene derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that thiophene derivatives, including 2-Thiophen-2-Yl-Azepane, exhibit promising anticancer activity. A study highlighted the synthesis of novel thiophene-arylamide derivatives that showed effective inhibition against DprE1, an essential enzyme in the Mycobacterium tuberculosis pathway, suggesting potential applications in anti-tuberculosis therapies .

2. Neuronal Nitric Oxide Synthase Inhibition

A significant application of thiophene derivatives is their role as selective inhibitors of neuronal nitric oxide synthase (nNOS). Compounds derived from thiophene-2-carboximidamide fragments demonstrated low nanomolar inhibitory potency against nNOS, which is crucial for treating chronic neurodegenerative diseases and certain cancers like melanoma .

3. Antimicrobial Activity

Thiophene compounds have shown considerable antimicrobial properties. A review reported that various thiophene derivatives were effective against multiple bacterial strains, indicating their potential as new antimicrobial agents. For example, compounds synthesized from thiophene structures exhibited high activity against E. coli and S. aureus .

Material Science Applications

1. Near-Infrared Dyes

The incorporation of thiophene rings into azepine structures has led to the development of near-infrared (NIR) dyes. These compounds demonstrated broad absorption spectra and sharp emission bands in the NIR region, making them suitable for applications in optical imaging and photodetection .

2. Organic Photodetectors

Thiophene-based materials are being explored for their use in organic photodetectors due to their favorable electronic properties. The synthesis of thiophene derivatives has been linked to improvements in the performance of organic semiconductor devices, enhancing their efficiency and stability .

Case Studies

作用機序

The mechanism of action of 2-Thiophen-2-Yl-Azepane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and target. Molecular docking studies have shown that thiophene derivatives can bind to active sites of enzymes, influencing their activity .

類似化合物との比較

Thiophene: A simpler analog with a five-membered ring.

Azepane: A seven-membered ring without the thiophene moiety.

Thiophene-2-carboxaldehyde: A precursor in the synthesis of 2-Thiophen-2-Yl-Azepane.

Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to its simpler analogs .

生物活性

2-Thiophen-2-Yl-Azepane is a heterocyclic compound characterized by a thiophene ring fused to an azepane structure. Its molecular formula is C10H15NS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur. The unique structural features of this compound suggest potential biological activities that have been the subject of various research studies.

Chemical Structure and Properties

The compound consists of:

- Thiophene Ring : An aromatic ring known for its electron-rich nature, contributing to reactivity.

- Azepane Ring : A seven-membered saturated heterocyclic structure containing nitrogen, which may influence pharmacological properties.

Biological Activities

Research indicates that this compound and its derivatives exhibit several significant biological activities:

1. Antinociceptive Properties

Studies have demonstrated that derivatives of this compound possess antinociceptive properties, suggesting potential applications in pain management. These compounds may interact with pain receptors or enzymes involved in metabolic pathways, enhancing their therapeutic efficacy .

2. Antioxidant Activity

Compounds containing thiophene rings often exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This activity is crucial for developing therapeutic agents aimed at combating various degenerative conditions .

3. Antitumor Activity

Recent studies have focused on the synthesis of substituted derivatives of related compounds, such as 2-(thiophen-2-yl)-1,3,5-triazine derivatives. These compounds have shown moderate to excellent anti-tumor activities against cancer cell lines like A549 and MCF-7, with some exhibiting IC50 values as low as 0.20 µM . This suggests that structural modifications can enhance the anticancer potential of thiophene-containing compounds.

Table 1: Biological Activity Overview

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Binding : The compound may bind to specific receptors involved in pain perception and cellular proliferation.

- Enzyme Inhibition : It may inhibit enzymes that contribute to cancer cell growth or oxidative stress.

- Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis and arrest cancer cells at specific phases of the cell cycle .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with enhanced biological activities. For example:

- 1-(Azepan-1-yl)-2-(thiophen-2-yl)ethanone : Exhibits different reactivity due to the ketone group.

- N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide : Shows potentially enhanced biological activity due to additional functional groups.

Table 2: Structural Derivatives

| Compound Name | Description |

|---|---|

| 1-(Azepan-1-yl)-2-(thiophen-2-yl)ethanone | Contains azepane and thiophene rings |

| N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide | Enhanced biological activity |

| 1,6-Di(thiophen-2-yl)hexane-1,6-dione | Known for antioxidant properties |

特性

IUPAC Name |

2-thiophen-2-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAQWCVTRHERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402989 | |

| Record name | 2-thiophen-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-98-1 | |

| Record name | 2-thiophen-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。